Cas no 937796-13-9 ((2-Morpholinopyrimidin-5-yl)methanol)
(2-Morpholinopyrimidin-5-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (2-Morpholinopyrimidin-5-yl)methanol
- (2-morpholin-4-ylpyrimidin-5-yl)methanol
- MFCD09966160
- MS-22590
- SCHEMBL8191281
- [2-(morpholin-4-yl)pyrimidin-5-yl]methanol
- DTXSID00654825
- FT-0704275
- 937796-13-9
- AKOS012049993
- (2-Morpholinopyrimidin-5-yl)methanol, 97%
- DB-079703
-
- Inchi: 1S/C9H13N3O2/c13-7-8-5-10-9(11-6-8)12-1-3-14-4-2-12/h5-6,13H,1-4,7H2
- InChI Key: KYYQOJQTQOKGPQ-UHFFFAOYSA-N
- SMILES: O1CCN(C2N=CC(CO)=CN=2)CC1
Computed Properties
- Exact Mass: 195.10100
- Monoisotopic Mass: 195.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 58.5Ų
Experimental Properties
- PSA: 58.48000
- LogP: -0.12950
(2-Morpholinopyrimidin-5-yl)methanol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2-Morpholinopyrimidin-5-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB223120-1 g |
(2-Morpholinopyrimidin-5-yl)methanol; 95% |
937796-13-9 | 1g |
€257.30 | 2023-01-26 | ||
| Chemenu | CM130029-1g |
(2-morpholinopyrimidin-5-yl)methanol |
937796-13-9 | 95% | 1g |
$296 | 2024-07-19 | |
| TRC | M733093-10mg |
(2-Morpholinopyrimidin-5-yl)methanol |
937796-13-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M733093-50mg |
(2-Morpholinopyrimidin-5-yl)methanol |
937796-13-9 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M733093-100mg |
(2-Morpholinopyrimidin-5-yl)methanol |
937796-13-9 | 100mg |
$ 135.00 | 2022-06-03 | ||
| Chemenu | CM130029-1g |
(2-morpholinopyrimidin-5-yl)methanol |
937796-13-9 | 95% | 1g |
$333 | 2021-08-05 | |
| Ambeed | A390388-1g |
(2-Morpholinopyrimidin-5-yl)methanol |
937796-13-9 | 95+% | 1g |
$279.0 | 2025-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644249-250mg |
(2-Morpholinopyrimidin-5-yl)methanol |
937796-13-9 | 98% | 250mg |
¥497.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644249-1g |
(2-Morpholinopyrimidin-5-yl)methanol |
937796-13-9 | 98% | 1g |
¥1099.00 | 2024-04-24 | |
| Crysdot LLC | CD11008783-1g |
(2-Morpholinopyrimidin-5-yl)methanol |
937796-13-9 | 95+% | 1g |
$353 | 2024-07-19 |
(2-Morpholinopyrimidin-5-yl)methanol Suppliers
(2-Morpholinopyrimidin-5-yl)methanol Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on (2-Morpholinopyrimidin-5-yl)methanol
Introduction to (2-Morpholinopyrimidin-5-yl)methanol (CAS No. 937796-13-9)
(2-Morpholinopyrimidin-5-yl)methanol, identified by its CAS number 937796-13-9, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the morpholine-pyrimidine class, a structural motif that has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The morpholine moiety, characterized by its nitrogen-containing heterocycle, contributes to the compound's unique pharmacophoric properties, making it a valuable scaffold for drug discovery and development.
The structural framework of (2-Morpholinopyrimidin-5-yl)methanol combines the pyrimidine ring, a core structure found in numerous nucleoside analogs and anticancer agents, with the morpholine group. This combination not only enhances the compound's solubility and metabolic stability but also modulates its interactions with biological targets. The hydroxymethyl (-CH₂OH) substituent at the 5-position of the pyrimidine ring further diversifies its chemical reactivity, enabling various functionalization strategies that are crucial for medicinal chemistry optimization.
In recent years, there has been a surge in research focused on developing novel derivatives of morpholine-pyrimidine compounds due to their demonstrated efficacy in preclinical studies. These studies have highlighted the potential of such molecules as inhibitors of kinases, enzymes involved in cancer progression, and other therapeutic targets. The hydroxymethyl group in (2-Morpholinopyrimidin-5-yl)methanol serves as a versatile handle for further derivatization, allowing chemists to explore modifications that can enhance binding affinity, selectivity, and pharmacokinetic profiles.
One of the most compelling aspects of (2-Morpholinopyrimidin-5-yl)methanol is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting specific protein kinases that play critical roles in signal transduction pathways associated with diseases such as cancer and inflammatory disorders. The morpholine-pyrimidine scaffold has shown promise in disrupting aberrant signaling cascades, making it an attractive target for structure-based drug design.
The synthesis of (2-Morpholinopyrimidin-5-yl)methanol typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired framework efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the importance of innovative chemical approaches in medicinal chemistry.
The biological evaluation of (2-Morpholinopyrimidin-5-yl)methanol has revealed intriguing pharmacological properties that warrant further investigation. Preclinical studies have demonstrated its potential as an antineoplastic agent by inhibiting key enzymes involved in tumor proliferation and survival. Additionally, its ability to modulate immune responses has opened avenues for exploring its therapeutic applications in autoimmune diseases and chronic inflammation. The hydroxymethyl group's reactivity allows for further derivatization into more potent analogs with enhanced target specificity.
The pharmacokinetic profile of (2-Morpholinopyrimidin-5-yl)methanol is another critical factor that influences its clinical viability. Studies indicate that this compound exhibits favorable solubility characteristics, which are essential for oral bioavailability and intravenous administration. Furthermore, its metabolic stability suggests that it can be effectively targeted for prolonged action without rapid degradation by enzymatic processes. These attributes make it an attractive candidate for further development into a lead compound for new therapeutics.
In conclusion, (2-Morpholinopyrimidin-5-yl)methanol (CAS No. 937796-13-9) represents a promising entity in pharmaceutical research due to its unique structural features and biological activities. Its role as a versatile intermediate in drug development underscores the importance of innovative synthetic methodologies and structural diversification strategies. As ongoing research continues to uncover new therapeutic applications for morpholine-pyrimidine derivatives, compounds like this are poised to play a pivotal role in addressing unmet medical needs across various disease domains.
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